molecular formula C7H5Cl2F B6159516 4-chloro-2-(chloromethyl)-1-fluorobenzene CAS No. 87409-84-5

4-chloro-2-(chloromethyl)-1-fluorobenzene

Cat. No.: B6159516
CAS No.: 87409-84-5
M. Wt: 179
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(chloromethyl)-1-fluorobenzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(chloromethyl)-1-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzene. This intermediate is then subjected to further chloromethylation and fluorination reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The process often includes steps such as:

  • Chlorination of benzene using chlorine gas in the presence of a catalyst like ferric chloride.
  • Chloromethylation using formaldehyde and hydrochloric acid.
  • Fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(chloromethyl)-1-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid for nitration.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Substitution: Formation of multi-substituted benzene compounds.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzene derivatives.

Scientific Research Applications

4-chloro-2-(chloromethyl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-2-(chloromethyl)-1-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(chloromethyl)quinazoline
  • 2-(chloromethyl)quinoline
  • 2-chloro-4-(chloromethyl)thiazole

Uniqueness

4-chloro-2-(chloromethyl)-1-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a unique balance of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(chloromethyl)-1-fluorobenzene involves the chlorination of 1-fluoro-4-methylbenzene followed by the introduction of a chloromethyl group using chloromethyl methyl ether.", "Starting Materials": [ "1-fluoro-4-methylbenzene", "Chlorine gas", "Chloromethyl methyl ether", "Anhydrous aluminum chloride", "Anhydrous hydrogen fluoride" ], "Reaction": [ "1. Chlorination of 1-fluoro-4-methylbenzene using chlorine gas and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-1-fluoro-4-methylbenzene.", "2. Introduction of a chloromethyl group to 4-chloro-1-fluoro-4-methylbenzene using chloromethyl methyl ether and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-2-(chloromethyl)-1-fluorobenzene.", "3. Treatment of 4-chloro-2-(chloromethyl)-1-fluorobenzene with anhydrous hydrogen fluoride to remove the methyl group and obtain the final product." ] }

CAS No.

87409-84-5

Molecular Formula

C7H5Cl2F

Molecular Weight

179

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.